molecular formula C10H11F3N2O B1477439 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2091716-93-5

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1477439
CAS No.: 2091716-93-5
M. Wt: 232.2 g/mol
InChI Key: DGARWKXBOVDWGQ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, also known by its CAS number 2091716-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₁F₃N₂O, with a molecular weight of 224.21 g/mol. The compound features a trifluoromethyl group, which is often associated with increased biological activity due to enhanced lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₀H₁₁F₃N₂O
Molecular Weight224.21 g/mol
CAS Number2091716-93-5
Boiling PointNot available
H-bond Donors2
H-bond Acceptors5

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MDA-MB-231. In a study, it exhibited an IC50 value of approximately 0.126 μM, indicating strong inhibitory effects on cell proliferation. This suggests that the compound may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cellular proliferation and survival. For example, some related compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis .

Study on Antiviral Activity

In a recent study focusing on antiviral applications, a compound structurally similar to this compound demonstrated significant antiviral activity against strains of influenza virus, achieving over a 2-log reduction in viral load in treated mice . This highlights the potential for developing antiviral therapeutics based on this chemical scaffold.

Toxicity and Safety Profile

A subacute toxicity study conducted on healthy mice revealed that the compound has a favorable safety profile when administered at doses up to 40 mg/kg for three consecutive days without significant adverse effects . This safety margin is essential for further development into clinical applications.

Properties

IUPAC Name

1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)5-15(6-9)8-4-2-1-3-7(8)14/h1-4,16H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGARWKXBOVDWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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